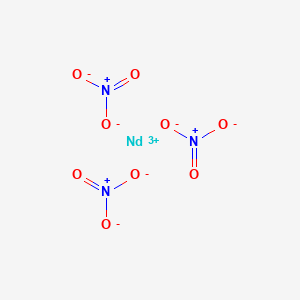
Neodymium(3+);trinitrate
Cat. No. B8512607
Key on ui cas rn:
22653-35-6
M. Wt: 330.26 g/mol
InChI Key: CFYGEIAZMVFFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07790290B2
Procedure details


The mono(2-butoxyethyl)phthalic acid obtained in 10-1 was formed into a triethylamine salt in anhydrous ethanol, after which an ethanol solution of neodymium nitrate was added while stirring. That is, a reactor similar to the above was used to stir a solution obtained by adding 50 ml of an anhydrous ethanol to 79.9 g of the mono(2-butoxyethyl)phthalic acid obtained in 10-1, while dripping 30.4 g of triethylamine while maintaining at 25° C. or less by cooling in an ice water bath. After dripping, the solution was heated for 1 hour at 40° C. to prepare a synthesis solution of mono(2-butoxyethyl)phthalic acid-triethylamine salts. Next, this synthesis solution was adjusted to 20° C., and a solution obtained by dissolving 43.8 g of neodymium nitrate into 120 ml of ethanol was dripped in while stirring. After dripping, the solution was heated to 40° C. for 1 hour, to produce a synthesis solution of a neodymium salt of mono(2-butoxyethyl)phthalic acid. Then, ethanol was distilled from this synthesis solution to concentrate, 200 ml of dichloromethane were added to the concentrate to form a solution, this solution was transferred to a 1 L separating funnel, shaken after pouring 400 ml of water into this separating funnel, and the resulting neodymium salts of mono(2-butoxyethyl)phthalic acid were washed. After further washing this chloromethane solution twice with 400 ml of water, the dichloromethane was distilled out. The solid obtained by distillation was crushed, then dried under reduced pressure at 50° C. to obtain 78.1 g of a neodymium salt of mono(2-butoxyethyl)phthalic acid (yield 83%).
Name
mono(2-butoxyethyl)phthalic acid
Quantity
79.9 g
Type
reactant
Reaction Step One




Name
mono(2-butoxyethyl)phthalic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




[Compound]
Name
mono(2-butoxyethyl)phthalic acid-triethylamine salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six



Name

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:5][CH2:6][CH2:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:10]([C:11]([OH:13])=[O:12])[C:9]=1[C:17]([OH:19])=[O:18])[CH2:2][CH2:3][CH3:4].C(N(CC)CC)C.[N+]([O-])([O-])=O.[Nd+3:31].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O>C(O)C>[Nd:31].[CH2:1]([O:5][CH2:6][CH2:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:10]([C:11]([OH:13])=[O:12])[C:9]=1[C:17]([OH:19])=[O:18])[CH2:2][CH2:3][CH3:4] |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
mono(2-butoxyethyl)phthalic acid
|
|
Quantity
|
79.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)OCCC1=C(C(C(=O)O)=CC=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Nd+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
mono(2-butoxyethyl)phthalic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)OCCC1=C(C(C(=O)O)=CC=C1)C(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Five
|
Name
|
|
|
Quantity
|
30.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Six
[Compound]
|
Name
|
mono(2-butoxyethyl)phthalic acid-triethylamine salts
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
43.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Nd+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a reactor similar to the above was used
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir a solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained in 10-1
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining at 25° C. or less
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling in an ice water bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was adjusted to 20° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a solution obtained
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was heated to 40° C. for 1 hour
|
|
Duration
|
1 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Nd]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)OCCC1=C(C(C(=O)O)=CC=C1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
